molecular formula C10H13N4Na2O9P B1661948 Inosine 5'-monophosphate disodium salt hydrate CAS No. 352195-40-5

Inosine 5'-monophosphate disodium salt hydrate

Cat. No.: B1661948
CAS No.: 352195-40-5
M. Wt: 410.18 g/mol
InChI Key: KQCIGEIXDXQSGM-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

The primary target of 5’-Inosinic acid disodium salt hydrate, also known as Disodium 5’-inosinate monohydrate or Inosine 5’-monophosphate disodium salt hydrate, is the enzyme Inosine 5’-Monophosphate Dehydrogenase (IMPDH) . IMPDH plays a crucial role in the purine nucleotide biosynthesis pathway, specifically in the formation of guanosine monophosphate (GMP) and the guanine nucleotide pool .

Mode of Action

5’-Inosinic acid disodium salt hydrate acts as a substrate for IMPDH . The interaction of the compound with IMPDH is a rate-limiting step in the generation of guanosine monophosphate . This interaction affects the synthesis of DNA, RNA, and glycoproteins .

Biochemical Pathways

The compound is involved in the purine nucleotide biosynthesis pathway . It is synthesized from adenosine monophosphate (AMP) in eukaryotes . The interaction of the compound with IMPDH leads to the formation of xanthosine monophosphate, a critical step in the generation of guanosine monophosphate .

Result of Action

The action of 5’-Inosinic acid disodium salt hydrate on IMPDH leads to the formation of guanosine monophosphate, which is essential for the synthesis of DNA, RNA, and glycoproteins . This can have significant molecular and cellular effects, influencing various biological processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5’-Inosinic acid disodium salt hydrate. For instance, the compound is generally used as a taste and flavor enhancer in foods to provide umami taste . Therefore, factors such as pH, temperature, and the presence of other compounds can affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Inosine 5’-monophosphate disodium salt hydrate can be synthesized through the phosphorylation of inosine. The process involves the reaction of inosine with phosphoric acid in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of inosine 5’-monophosphate disodium salt hydrate often involves microbial fermentation. Specific strains of microorganisms, such as Corynebacterium ammoniagenes, are used to produce inosine, which is then phosphorylated to form inosine 5’-monophosphate. The product is subsequently purified and crystallized to obtain the disodium salt hydrate form .

Chemical Reactions Analysis

Types of Reactions: Inosine 5’-monophosphate disodium salt hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Guanosine 5’-monophosphate disodium salt hydrate
  • Adenosine 5’-monophosphate disodium salt
  • Cytidine 5’-monophosphate disodium salt
  • Uridine 5’-monophosphate disodium salt

Comparison: Inosine 5’-monophosphate disodium salt hydrate is unique due to its role as a precursor in the synthesis of both guanosine monophosphate and adenosine monophosphate. Unlike guanosine 5’-monophosphate and adenosine 5’-monophosphate, which are specific to their respective pathways, inosine 5’-monophosphate serves as a central intermediate in purine metabolism .

Properties

IUPAC Name

disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N4O8P.2Na.H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;1H2/q;2*+1;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCIGEIXDXQSGM-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N4Na2O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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